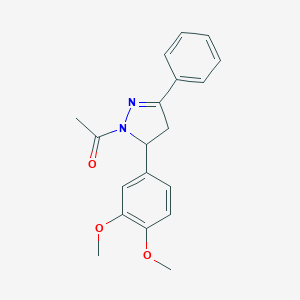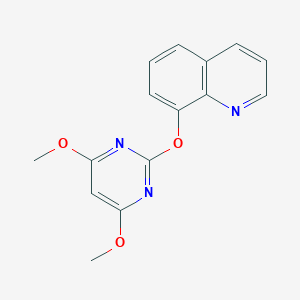
2-(Propylthio)-5-(1-methyl-3-ethyl-4-chloro-1H-pyrazole-5-yl)-1,3,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Propylthio)-5-(1-methyl-3-ethyl-4-chloro-1H-pyrazole-5-yl)-1,3,4-thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of thiadiazole derivatives and has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of 2-(Propylthio)-5-(1-methyl-3-ethyl-4-chloro-1H-pyrazole-5-yl)-1,3,4-thiadiazole is not fully understood. However, it is believed that the compound exerts its activity by inhibiting various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. It has also been shown to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and inhibit the migration and invasion of cancer cells. It has also been shown to reduce the production of reactive oxygen species (ROS) and lipid peroxidation, which may contribute to its anti-inflammatory activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(Propylthio)-5-(1-methyl-3-ethyl-4-chloro-1H-pyrazole-5-yl)-1,3,4-thiadiazole is its relatively low toxicity, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of this compound is its poor solubility in water, which may limit its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of 2-(Propylthio)-5-(1-methyl-3-ethyl-4-chloro-1H-pyrazole-5-yl)-1,3,4-thiadiazole. One potential direction is the development of novel analogs with improved solubility and efficacy. Another direction is the investigation of the compound's potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the compound's mechanism of action and to identify potential drug targets.
Synthesemethoden
The synthesis of 2-(Propylthio)-5-(1-methyl-3-ethyl-4-chloro-1H-pyrazole-5-yl)-1,3,4-thiadiazole can be achieved through various methods. One of the most commonly used methods is the reaction of 2-aminothiadiazole with propylthiol and 1-methyl-3-ethyl-4-chloro-1H-pyrazole-5-carbaldehyde in the presence of a suitable catalyst. The reaction takes place under mild conditions and yields the desired compound in good yields.
Wissenschaftliche Forschungsanwendungen
2-(Propylthio)-5-(1-methyl-3-ethyl-4-chloro-1H-pyrazole-5-yl)-1,3,4-thiadiazole has shown potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry. This compound has shown significant activity against various types of cancer cells, including breast, lung, and colon cancer. It has also shown potential as an anti-inflammatory agent, making it a promising candidate for the treatment of various inflammatory diseases.
Eigenschaften
Molekularformel |
C11H15ClN4S2 |
|---|---|
Molekulargewicht |
302.9 g/mol |
IUPAC-Name |
2-(4-chloro-5-ethyl-2-methylpyrazol-3-yl)-5-propylsulfanyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C11H15ClN4S2/c1-4-6-17-11-14-13-10(18-11)9-8(12)7(5-2)15-16(9)3/h4-6H2,1-3H3 |
InChI-Schlüssel |
CIJHSNYEVCZKLQ-UHFFFAOYSA-N |
SMILES |
CCCSC1=NN=C(S1)C2=C(C(=NN2C)CC)Cl |
Kanonische SMILES |
CCCSC1=NN=C(S1)C2=C(C(=NN2C)CC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 1-methyl-3-phenylfuro[2,3-c]pyrazole-5-carboxylate](/img/structure/B259196.png)
![4-[(2,4-Dichlorobenzyl)sulfonyl]morpholine](/img/structure/B259197.png)
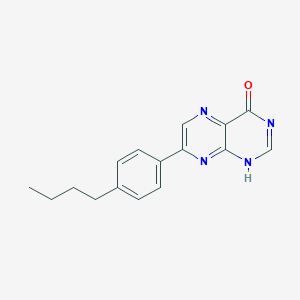
![5-Isopropyl-2-methoxy-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide](/img/structure/B259209.png)
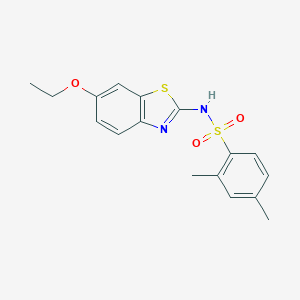

![ethyl 3-(2-ethoxy-2-oxoethyl)-2-(methylsulfanyl)-4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate](/img/structure/B259231.png)
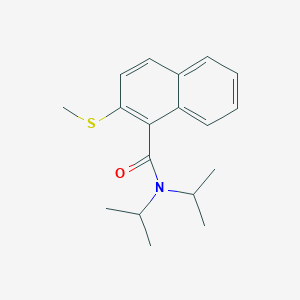

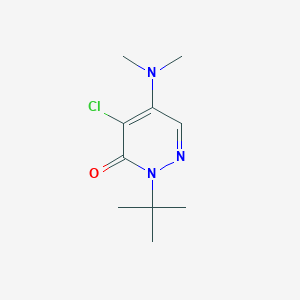
![2-Tert-butyl-4-chloro-5-[2-(4-chlorophenyl)-2-oxoethoxy]pyridazin-3-one](/img/structure/B259280.png)
